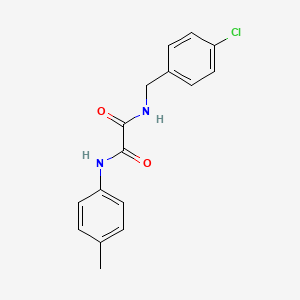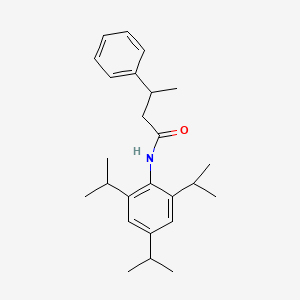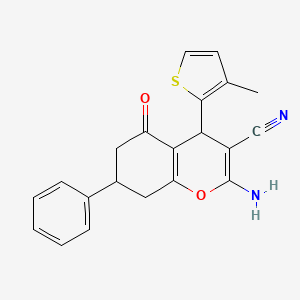
N-(4-chlorobenzyl)-N'-(4-methylphenyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-N'-(4-methylphenyl)ethanediamide, commonly known as CBME, is a chemical compound that has been widely used in scientific research. CBME belongs to the class of amide compounds and is characterized by its unique chemical structure, which makes it an ideal candidate for various applications in the field of biochemistry and pharmacology.
作用機序
The mechanism of action of CBME is not fully understood, but it is believed to act as a ligand for various receptors in the body, including the GABA(A) receptor. CBME has been shown to enhance the binding of GABA to the receptor, leading to an increase in the activity of the receptor. This, in turn, leads to an increase in the inhibitory neurotransmission in the brain, resulting in sedative and anxiolytic effects.
Biochemical and Physiological Effects
CBME has been shown to have sedative and anxiolytic effects in various animal models. CBME has also been shown to have anticonvulsant and antinociceptive effects. CBME has been shown to decrease the locomotor activity in animals, indicating its potential as a sedative. CBME has also been shown to decrease anxiety-like behavior in animals, indicating its potential as an anxiolytic.
実験室実験の利点と制限
CBME has several advantages as a research tool, including its unique chemical structure and its ability to act as a chiral auxiliary and ligand. CBME is also relatively easy to synthesize and is commercially available. However, CBME has some limitations, including its potential toxicity and the lack of information regarding its long-term effects.
将来の方向性
There are several future directions for the research on CBME. One potential direction is the development of new synthetic methods for CBME and its derivatives. Another potential direction is the investigation of the potential therapeutic applications of CBME, particularly in the treatment of anxiety disorders and epilepsy. Additionally, further studies are needed to elucidate the mechanism of action of CBME and its effects on the body. Finally, the potential toxicity and long-term effects of CBME need to be further investigated.
Conclusion
In conclusion, CBME is a unique chemical compound that has been widely used in scientific research. CBME has several potential applications in the fields of biochemistry and pharmacology, and its sedative and anxiolytic effects make it a promising candidate for the treatment of anxiety disorders and epilepsy. Further research is needed to fully understand the mechanism of action of CBME and its potential therapeutic applications.
合成法
CBME can be synthesized by reacting 4-chlorobenzylamine with 4-methylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of CBME as a white crystalline solid with a melting point of 118-120°C.
科学的研究の応用
CBME has been extensively used in scientific research as a tool for studying the biological and pharmacological properties of various compounds. CBME is commonly used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalytic reactions. CBME has also been used as a building block in the synthesis of various pharmaceuticals and biologically active compounds.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11-2-8-14(9-3-11)19-16(21)15(20)18-10-12-4-6-13(17)7-5-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHYEOPMMASDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4934916.png)
![N-(3,4-dimethylphenyl)-2-[5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4934921.png)
![(4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine](/img/structure/B4934936.png)

![4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine](/img/structure/B4934947.png)

![2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B4934961.png)

![tetrahydro-2-furanylmethyl 6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4934995.png)
![ethyl 4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate](/img/structure/B4934996.png)

![N-(4-{[(cyclopropylmethyl)(propyl)amino]methyl}phenyl)acetamide](/img/structure/B4935004.png)
![N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B4935007.png)